4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone ring or the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
Scientific Research Applications
4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinazolinone derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antitumor properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 4-(2-isopropyl-4-oxoquinazolin-3(4H)-ylimino)methyl]phenyl benzenesulfonate
- 2-(trifluoromethyl)quinazolin-4(3H)-ones
Uniqueness
What sets 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide apart is its unique combination of the quinazolinone core with a trifluoromethyl group
Properties
Molecular Formula |
C19H16F3N3O2 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)24-17(26)6-3-11-25-12-23-16-5-2-1-4-15(16)18(25)27/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,26) |
InChI Key |
CTBFVOJINORUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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